1-(3,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-(3,4-Dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a dichlorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride, which is reacted with 3-methyl-4-phenyl-1H-pyrazol-5-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
1-(3,4-Dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are essential to understanding its mechanism of action.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can be compared with similar compounds such as:
3,4-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzoyl derivatives.
3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl derivative with different substitution patterns and potentially different reactivity.
4-Phenyl-1H-pyrazole derivatives: Compounds with similar pyrazole cores but different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-15(11-5-3-2-4-6-11)16(20)22(21-10)17(23)12-7-8-13(18)14(19)9-12/h2-9H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHCIDMWXSJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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